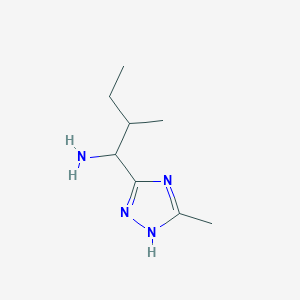![molecular formula C10H13NO3S B13218543 2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid](/img/structure/B13218543.png)
2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid is an organic compound that belongs to the class of acetic acids. This compound is characterized by the presence of an ethyl(imino)oxo-lambda6-sulfanyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoacetophenone with ethylamine to form 4-ethylaminophenylacetone. This intermediate is then subjected to oxidation using hydrogen peroxide in the presence of a catalyst to yield this compound. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same synthetic route as described above but is optimized for large-scale production with enhanced safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways involved in inflammation and pain. The ethyl(imino)oxo-lambda6-sulfanyl group plays a crucial role in binding to the active sites of these enzymes, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{4-[Methyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid
- 2-{4-[Propyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid
- 2-{4-[Butyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid
Uniqueness
2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid is unique due to its specific ethyl(imino)oxo-lambda6-sulfanyl group, which imparts distinct chemical and biological properties. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative exhibits a balanced combination of hydrophobicity and steric effects, making it more effective in certain applications.
Propriétés
Formule moléculaire |
C10H13NO3S |
|---|---|
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
2-[4-(ethylsulfonimidoyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H13NO3S/c1-2-15(11,14)9-5-3-8(4-6-9)7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) |
Clé InChI |
QZFLFWQIAVSSBB-UHFFFAOYSA-N |
SMILES canonique |
CCS(=N)(=O)C1=CC=C(C=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Methanesulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13218477.png)

![6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13218482.png)


![3-[1-(4-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13218495.png)
![(1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol](/img/structure/B13218502.png)


![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13218518.png)
